Cas no 1483693-51-1 (1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine)

1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine 化学的及び物理的性質
名前と識別子
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- EN300-1943664
- 1483693-51-1
- 1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine
- 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine
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- インチ: 1S/C10H11F4NO/c1-16-8-4-6(2-3-7(8)11)5-9(15)10(12,13)14/h2-4,9H,5,15H2,1H3
- InChIKey: ULEHRSGLVSEXBV-UHFFFAOYSA-N
- ほほえんだ: FC(C(CC1C=CC(=C(C=1)OC)F)N)(F)F
計算された属性
- せいみつぶんしりょう: 237.07767662g/mol
- どういたいしつりょう: 237.07767662g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 221
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 35.2Ų
1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1943664-5.0g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 5g |
$3562.0 | 2023-06-01 | ||
Enamine | EN300-1943664-5g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 5g |
$3065.0 | 2023-09-17 | ||
Enamine | EN300-1943664-0.05g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 0.05g |
$888.0 | 2023-09-17 | ||
Enamine | EN300-1943664-0.5g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 0.5g |
$1014.0 | 2023-09-17 | ||
Enamine | EN300-1943664-2.5g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 2.5g |
$2071.0 | 2023-09-17 | ||
Enamine | EN300-1943664-0.1g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 0.1g |
$930.0 | 2023-09-17 | ||
Enamine | EN300-1943664-10g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 10g |
$4545.0 | 2023-09-17 | ||
Enamine | EN300-1943664-0.25g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 0.25g |
$972.0 | 2023-09-17 | ||
Enamine | EN300-1943664-10.0g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 10g |
$5283.0 | 2023-06-01 | ||
Enamine | EN300-1943664-1.0g |
1,1,1-trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine |
1483693-51-1 | 1g |
$1229.0 | 2023-06-01 |
1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine 関連文献
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Maarit H. Lahtinen,Mamata Bhattarai,Satu J. Kirjoranta,Venla K. Juntti,Leena J. Peltonen,Petri O. Kilpeläinen Green Chem., 2019,21, 4691-4705
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A. Soldà,A. Cantelli,M. Di Giosia,M. Montalti,F. Zerbetto,S. Rapino,M. Calvaresi J. Mater. Chem. B, 2017,5, 6608-6615
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Gudrun Scholz,Ana Guilherme Buzanich,Stefan Reinsch,Franziska Emmerling,Erhard Kemnitz Dalton Trans., 2017,46, 6003-6012
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Iqbal Ahmad,Mohammad Hassan Baig,Mohammad Shavez Khan,Mohd Shahnawaz Khan,Iftekhar Hassan,Nasser Abdulatif Al-Shabib RSC Adv., 2016,6, 27952-27962
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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10. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amineに関する追加情報
Professional Introduction to Compound with CAS No. 1483693-51-1 and Product Name: 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine
The compound identified by the CAS number 1483693-51-1 and the product name 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of intense research interest. The structural features of this molecule, particularly the presence of trifluoromethyl, fluoro, and methoxy substituents, contribute to its unique chemical properties and potential therapeutic applications.
Recent studies have highlighted the importance of fluorinated aromatic compounds in drug design due to their enhanced metabolic stability and improved binding affinity to biological targets. The trifluoromethyl group, in particular, is known for its ability to modulate lipophilicity and electronic properties, which can significantly influence the pharmacokinetic and pharmacodynamic profiles of a drug candidate. In the case of 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine, the combination of these substituents creates a molecule with a high degree of specificity and efficacy.
One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Research has demonstrated that molecules with similar structural motifs exhibit anti-inflammatory, antiviral, and anticancer properties. The 4-fluoro-3-methoxyphenyl moiety is particularly noteworthy, as it has been shown to interact with key enzymes and receptors involved in disease pathways. This interaction can lead to the development of novel therapeutic strategies that address unmet medical needs.
The synthesis of 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine involves a series of carefully orchestrated chemical reactions that highlight the expertise required in modern organic synthesis. The introduction of fluorine atoms into aromatic rings is a challenging task that requires precise control over reaction conditions. Advanced techniques such as transition-metal-catalyzed cross-coupling reactions have been employed to achieve high yields and selectivity. These methods are essential for producing complex molecules like this one with minimal side reactions.
In terms of biological activity, preliminary studies have shown that 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine exhibits inhibitory effects on certain enzymes associated with metabolic disorders. The trifluoromethyl group enhances its binding affinity to these enzymes, leading to potent inhibition. This finding is particularly relevant given the increasing prevalence of metabolic diseases worldwide. Further research is needed to fully elucidate its mechanism of action and potential side effects.
The development of new pharmaceuticals relies heavily on computational modeling and high-throughput screening techniques. These tools have been instrumental in identifying promising candidates like 1,1,1-Trifluoro-3-(4-fluoro-3-methoxyphenyl)propan-2-amine. By simulating molecular interactions and predicting binding affinities, researchers can accelerate the drug discovery process. This approach not only saves time but also reduces costs associated with traditional trial-and-error methods.
Future directions in the study of this compound include exploring its potential as a lead molecule for drug development. Collaborative efforts between synthetic chemists and biologists are essential for translating laboratory findings into clinical applications. The integration of cutting-edge technologies such as CRISPR gene editing and artificial intelligence will further enhance our understanding of how this molecule interacts with biological systems.
The impact of fluorinated compounds on modern medicine cannot be overstated. They have revolutionized drug design by providing chemists with a powerful set of tools to modify molecular properties. The case of 1483693-51-1 exemplifies how structural innovation can lead to breakthroughs in therapeutic intervention. As research continues to uncover new applications for these molecules, we can expect to see more effective treatments emerge for a wide range of diseases.
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